molecular formula C8H9NOS B3352251 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one CAS No. 444559-55-1

5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one

Cat. No.: B3352251
CAS No.: 444559-55-1
M. Wt: 167.23 g/mol
InChI Key: JGXCDNBDDWMYFQ-UHFFFAOYSA-N
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Description

5-Amino-6,7-dihydro-5H-benzo[b]thiophen-4-one is a sulfur-containing heterocyclic compound characterized by a fused bicyclic structure comprising a benzene ring and a partially saturated thiophenone ring. The amino group at the 5-position distinguishes it from simpler derivatives.

Properties

IUPAC Name

5-amino-6,7-dihydro-5H-1-benzothiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h3-4,6H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXCDNBDDWMYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441197
Record name 5-AMINO-6,7-DIHYDRO-5H-BENZO[B]THIOPHEN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444559-55-1
Record name 5-AMINO-6,7-DIHYDRO-5H-BENZO[B]THIOPHEN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cytotoxic Properties

Research indicates that 5-amino-6,7-dihydro-5H-benzo[B]thiophen-4-one exhibits cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

These findings suggest its potential as a candidate for cancer therapy. The compound's unique structure may facilitate interactions with biological targets involved in cancer progression .

Case Studies and Research Findings

  • Study on Cytotoxicity : A study conducted on various synthesized derivatives including this compound showed promising cytotoxicity against MCF-7 and A549 cancer cells using the MTT assay. The IC50 values indicated significant inhibition of cell proliferation, supporting further exploration as an anticancer agent .
  • High Pressure Synthesis : Research demonstrated that high-pressure conditions improve the synthesis efficiency of compounds similar to this compound. This method allows for more favorable reaction conditions conducive to large-scale synthesis .

Potential Applications in Drug Development

Given its promising biological activities, this compound is being explored for:

  • Cancer Therapy : As a potential lead compound for developing new anticancer drugs.
  • Organic Electronics : Due to favorable electronic properties associated with benzothiophene derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

6,7-Dihydro-5H-benzo[b]thiophen-4-one (CAS 13414-95-4)
  • Structure: Shares the same bicyclic thiophenone core but lacks the 5-amino substituent.
  • Molecular Formula : C₈H₈OS (Average mass: 152.211 g/mol) .
  • Synthesis : Produced via cyclization of thiophene derivatives with succinic anhydride .
  • Applications : Serves as a precursor for functionalized derivatives (e.g., halogenated or alkylated analogs) .
5,5-Dibromo-6,7-dihydro-5H-benzo[b]thiophen-4-one (CAS 25074-27-4)
  • Structure: Features bromine atoms at the 5-position instead of an amino group.
  • Use : Halogenation likely enhances electrophilicity, making it a candidate for cross-coupling reactions.
3-Methyl-6,7-dihydro-5H-benzo[d]isoxazol-4-one (CAS 61834-40-0)
  • Structure: Replaces the thiophenone sulfur with an oxygen atom and introduces a methyl group.
  • Key Difference: The isoxazolone ring alters electronic properties and hydrogen-bonding capacity compared to thiophenones .
Anti-Inflammatory Activity
  • 3-Methyl-4H-cyclopenta[b]thiophen-4-one Derivatives (Compounds 1–4): Exhibited nitric oxide (NO) inhibition with IC₅₀ values ranging from 19.8 to 56.6 µM .
  • BOT-4-one (Benzoxathiol-one Derivative): Acts as an alkylating agent, inhibiting IKKβ kinase at 30 µM and modulating NF-κB signaling . The amino group in 5-amino-6,7-dihydro-5H-benzo[b]thiophen-4-one may offer nucleophilic reactivity akin to BOT-4-one’s alkylating properties.
Antimicrobial Activity
  • 2-Methyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2,3,4]tetrazolo[1,5-b]pyridazine (Compound 38): Showed a 20 mm inhibition zone against E. coli, comparable to doxycycline (30 mm) . The fused pyridazine ring and methyl group contribute to its activity, whereas the amino group in the target compound could offer distinct binding modes.

Physicochemical Properties

Compound Molecular Formula Key Substituents Bioactivity Highlights
This compound C₈H₉NOS 5-NH₂ Potential nucleophilic reactivity
6,7-Dihydro-5H-benzo[b]thiophen-4-one C₈H₈OS None Precursor for functionalization
5,5-Dibromo-6,7-dihydro-5H-benzo[b]thiophen-4-one C₈H₆Br₂OS 5-Br High electrophilicity
2-Pentyl-6,7-dihydro-5H-benzo[b]thiophen-4-one C₁₃H₁₈OS 2-C₅H₁₁ Enhanced lipophilicity

Biological Activity

5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (CAS No. 444559-55-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring structure combined with an amino group. This structural configuration is believed to contribute significantly to its biological properties.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may interact with various cellular targets, leading to modulation of signaling pathways associated with cell proliferation and apoptosis.

Cytotoxic Activity

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity results from various studies:

Cell Line IC50 (μM) Reference
A549 (Lung Cancer)6.31
MCF-7 (Breast Cancer)7.95
HCT-116 (Colon Cancer)Not reported
HL-60 (Leukemia)Highest among tested compounds

These findings indicate that the compound has significant potential as an anticancer agent, particularly against lung and breast cancer cells.

Case Studies

  • Study on Anticancer Properties : In a study examining various derivatives of the benzo-thiophene structure, this compound was found to have a notable cytotoxic effect on A549 and MCF-7 cells when tested using the MTT assay. The IC50 values were reported at 6.31 μM and 7.95 μM respectively, highlighting its effectiveness against these cancer types .
  • Mechanistic Insights : Another investigation into the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may promote programmed cell death in malignancies, providing a potential therapeutic avenue for cancer treatment.

Pharmacological Potential

Beyond its anticancer properties, this compound is being explored for other therapeutic applications:

  • Anti-inflammatory Activity : Initial studies suggest that compounds with similar structures exhibit anti-inflammatory properties, which may also be relevant for this compound .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection studies, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include:

  • Friedel-Crafts alkylation to construct the benzo[b]thiophene core, followed by Newman-Kwart rearrangement for functionalization .
  • Cyclocondensation of thiophene derivatives with amines or ammonia under reflux conditions (e.g., ethanol or THF at 70–80°C) to introduce the amino group .
  • Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and catalyst selection (e.g., Pd(II) for cross-coupling steps) .
    Yields >70% are achievable with strict inert atmospheres (N₂/Ar) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm hydrogen/carbon environments. Key signals include aromatic protons (δ 6.8–7.5 ppm) and NH₂ groups (δ 4.5–5.5 ppm, broad) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193.08) and fragmentation patterns .
  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.3% deviation from theoretical values .
  • Chromatography : TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and HPLC (C18 column, acetonitrile/water) for purity assessment .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the amino group’s electron-donating effect lowers LUMO energy, enhancing electrophilic substitution .
  • Molecular Dynamics Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using tools like GROMACS .
  • Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) via AutoDock Vina, focusing on hydrogen bonding and π-π interactions .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping signals (e.g., NH₂ protons) by acquiring spectra at 25°C and 60°C .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous carbon-proton correlations, especially in dihydrothiophene ring systems .
  • Isotopic Labeling : Introduce ¹⁵N or ³⁴S isotopes to track unexpected shifts or splitting in spectra .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., tetrahydrobenzo[b]thiophenones) to identify outliers .

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily block the amino group with Boc (di-tert-butyl dicarbonate) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted nucleophilic attack during alkylation/acylation .
  • Regioselective Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to direct reactions to specific positions (e.g., C-5 over C-7) .
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor primary products over thermodynamically stable byproducts .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-Dependent Degradation Studies : Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Kinetic Modeling : Use first-order decay equations to calculate half-life (t₁/₂) and identify pH-sensitive functional groups (e.g., amine protonation at pH < 4) .
  • LC-MS Identification : Characterize degradation products (e.g., oxidized thiophene rings or hydrolyzed amines) .

Q. What methodologies are recommended for analyzing the compound’s interactions with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Fluorescence Quenching : Monitor tryptophan residue changes in proteins upon compound binding (excitation at 280 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one
Reactant of Route 2
5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one

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